molecular formula C8H11NS B1607354 4-Ethylsulfanylaniline CAS No. 3463-02-3

4-Ethylsulfanylaniline

Cat. No. B1607354
CAS RN: 3463-02-3
M. Wt: 153.25 g/mol
InChI Key: YGALCOBBSXYFLF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Ethylsulfanylaniline can be analyzed using computational chemistry methods . These methods use quantum mechanics and molecular mechanics theories to characterize the structures of small organic molecules .

Scientific Research Applications

Synthesis and Pharmacological Potential

  • A study explored the synthesis of 5-Substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters for their analgesic and anti-inflammatory activities. The compounds, including those structurally similar to 4-Ethylsulfanylaniline, showed significant potential, with one compound emerging as notably active, suggesting the relevance of ethylsulfanyl groups in medicinal chemistry (Gokulan et al., 2012).

Enzymatic Bioconjugation Reactions

  • Research on EDC/N-hydroxysulfosuccinimide (sNHS)-mediated bioconjugations on carboxylated peptides and small proteins found that certain reactions, potentially related to the functionality of compounds like this compound, can lead to novel bioconjugation strategies. This has implications for drug development and biomolecular research (Totaro et al., 2016).

Chemical Synthesis and Crystal Structure

  • The synthesis of novel 5-methyl-4-thiopyrimidine derivatives starting from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate showcased the utility of sulfanyl groups in synthesizing compounds with potential cytotoxic activities against cancer cell lines, indicating a methodological relevance of this compound in cancer research (Stolarczyk et al., 2018).

Potential as HIV-1 Protease Inhibitor

  • A study on the synthesis of a compound for potential use as an HIV-1 protease inhibitor elaborated on a multicomponent reaction involving structures potentially related to this compound, highlighting its relevance in the design of HIV-related therapies (Pekparlak et al., 2020).

Analytical Chemistry and Sensory Applications

  • Investigations into sulfonamide derived esters for their antiradical, antimicrobial, and enzyme inhibition activities present an interesting parallel to the chemical functionalities of this compound, underlining its potential utility in creating compounds with desirable biological properties (Danish et al., 2019).

Mechanism of Action

Target of Action

4-Ethylsulfanylaniline, like other sulfonamides, primarily targets the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial growth and survival .

Mode of Action

The compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme, preventing PABA from binding . This inhibits the synthesis of folic acid, disrupting bacterial growth and proliferation .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folate metabolism pathway . Folate is essential for the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting this pathway, this compound prevents bacteria from replicating their DNA, thereby inhibiting their growth and proliferation .

Pharmacokinetics

They are metabolized in the liver and excreted in the urine . The bioavailability of sulfonamides can be influenced by factors such as pH and presence of food in the stomach .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and proliferation . By disrupting the synthesis of folic acid, it prevents bacteria from replicating their DNA, leading to a halt in their growth cycle .

Action Environment

The efficacy and stability of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . Furthermore, the presence of other substances, such as food or other drugs, can also affect its absorption and overall effectiveness .

properties

IUPAC Name

4-ethylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGALCOBBSXYFLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10331337
Record name 4-ethylsulfanylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3463-02-3
Record name 4-ethylsulfanylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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